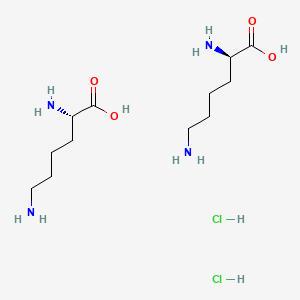
Succinato de diisopentilo
Descripción general
Descripción
Diisopentyl succinate, also known as Diisoamyl succinate or Succinic acid diisopentyl ester, is a chemical compound with the molecular formula C₁₄H₂₆O₄ . It has a molecular weight of 258.35 .
Molecular Structure Analysis
The Diisopentyl succinate molecule contains a total of 43 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Diisopentyl succinate has a molecular weight of 258.35 . More detailed physical and chemical properties are not directly available in the retrieved data.Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del Succinato de diisopentilo
El this compound es un compuesto químico con posibles aplicaciones en diversos campos científicos. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una con su propia sección dedicada.
Biomedicina
This compound: puede tener aplicaciones potenciales en el campo de la biomedicina. Si bien no se dispone fácilmente de estudios específicos sobre el this compound, su similitud estructural con otros derivados del succinato sugiere que podría utilizarse en formulaciones farmacéuticas o como disolvente biocompatible. Los derivados del succinato son conocidos por su papel en los procesos metabólicos y podrían utilizarse en el diseño de sistemas de administración de fármacos que se dirijan al ciclo del ácido tricarboxílico o en la ingeniería de tejidos.
Ciencia de los polímeros
En la ciencia de los polímeros, el This compound podría explorarse como monómero o plastificante. Su incorporación a los polímeros podría mejorar la flexibilidad y la durabilidad. La investigación sobre compuestos similares, como el succinato de polibutileno, indica que los derivados del succinato pueden mejorar la biodegradabilidad y las propiedades mecánicas de los polímeros, lo que sugiere posibles aplicaciones en la creación de materiales respetuosos con el medio ambiente .
Ciencia medioambiental
This compound: podría investigarse su papel en la ciencia medioambiental, en particular en la producción de ácido bio-succínico. El ácido bio-succínico es un intermediario clave para diversos productos químicos y materiales ecológicos, y su producción sostenible es crucial para reducir el impacto medioambiental. El this compound podría servir como precursor o intermediario en la síntesis de productos químicos de origen biológico .
Ingeniería de materiales
En la ingeniería de materiales, el This compound podría utilizarse para modificar las propiedades de los materiales, como mejorar la flexibilidad o reducir la fragilidad en los materiales compuestos. También podría servir como una alternativa de origen biológico a los plastificantes tradicionales, contribuyendo al desarrollo de materiales con perfiles medioambientales mejorados .
Productos farmacéuticos
This compound: puede tener aplicaciones en productos farmacéuticos, potencialmente como excipiente o disolvente. Su función podría ser la de mejorar la solubilidad de los principios activos farmacéuticos o modificar los perfiles de liberación de los fármacos. La seguridad y la eficacia de estas aplicaciones requerirían una investigación exhaustiva .
Agricultura
En agricultura, el This compound podría explorarse por su potencial como aditivo del suelo o en la formulación de productos agroquímicos. Los ácidos orgánicos, incluidos los derivados del succinato, desempeñan un papel en la fertilidad del suelo y la salud de las plantas. Pueden ayudar a la solubilización de nutrientes y mejorar los rendimientos de los cultivos, lo que los convierte en valiosos en las prácticas agrícolas sostenibles .
Safety and Hazards
When handling Diisopentyl succinate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mecanismo De Acción
Target of Action
Diisopentyl succinate is a derivative of succinic acid . Succinic acid is known to interact with the succinate receptor 1 (SUCNR1) . SUCNR1 is a G-protein-coupled receptor that is involved in various physiological processes, including regulation of blood pressure and inflammation . Therefore, it is plausible that diisopentyl succinate may also interact with SUCNR1 or similar targets.
Mode of Action
For instance, succinic acid has been shown to act as a signaling molecule, influencing cellular responses to stress and inflammation .
Biochemical Pathways
Succinic acid, from which diisopentyl succinate is derived, is a key intermediate in the tricarboxylic acid (TCA) cycle . The TCA cycle is a crucial metabolic pathway involved in the production of energy in cells. Succinic acid is also involved in the succinate pathway, which is a major biochemical pathway for propionate production . It is possible that diisopentyl succinate may also influence these pathways, although specific studies are needed to confirm this.
Result of Action
Succinic acid, the parent compound, has been shown to have various effects, including modulation of immune cell function and potential protective effects against inflammation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of a compound . .
Propiedades
IUPAC Name |
bis(3-methylbutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLQDOBPXWZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231370 | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
818-04-2 | |
| Record name | Diisoamyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopentyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopentyl succinate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















